molecular formula C15H19FO3 B1327804 Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate CAS No. 898753-41-8

Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate

Cat. No.: B1327804
CAS No.: 898753-41-8
M. Wt: 266.31 g/mol
InChI Key: UPZMVUFMKDOWPG-UHFFFAOYSA-N
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Description

Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a heptanoate chain, which is further substituted with a 2-fluorophenyl group and a ketone functional group at the seventh position

Scientific Research Applications

    Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds, particularly those targeting neurological and inflammatory pathways.

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate typically involves the esterification of 7-(2-fluorophenyl)-7-oxoheptanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for the recovery and reuse of the catalyst, thereby reducing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 7-(2-fluorophenyl)-7-oxoheptanoic acid.

    Reduction: 7-(2-fluorophenyl)-7-hydroxyheptanoate.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism by which Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate exerts its effects is primarily through its interaction with specific molecular targets. The fluorine atom on the phenyl ring enhances the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, the ketone group can undergo biotransformation, leading to the formation of active metabolites that interact with enzymes or receptors involved in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 7-oxoheptanoate: Lacks the fluorine substitution on the phenyl ring, resulting in different chemical and biological properties.

    Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate: The fluorine atom is positioned differently on the phenyl ring, which can affect the compound’s reactivity and interaction with biological targets.

    Ethyl 7-(2-chlorophenyl)-7-oxoheptanoate: Substitution with chlorine instead of fluorine, leading to variations in chemical stability and biological activity.

Uniqueness

Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate is unique due to the specific positioning of the fluorine atom on the phenyl ring, which influences its chemical reactivity and biological interactions. This structural feature can enhance the compound’s potency and selectivity in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 7-(2-fluorophenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FO3/c1-2-19-15(18)11-5-3-4-10-14(17)12-8-6-7-9-13(12)16/h6-9H,2-5,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZMVUFMKDOWPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645633
Record name Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898753-41-8
Record name Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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